molecular formula C19H27NO5 B3049578 tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate CAS No. 210962-44-0

tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

Cat. No.: B3049578
CAS No.: 210962-44-0
M. Wt: 349.4 g/mol
InChI Key: RQAFJRAGEIMIBQ-UHFFFAOYSA-N
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Description

Introduction to Piperidine-Based Carbamate Derivatives in Medicinal Chemistry

Piperidine carbamates represent a privileged scaffold in medicinal chemistry, offering a flexible platform for modulating drug-target interactions. Their six-membered piperidine ring provides conformational rigidity, while the carbamate group enhances hydrolytic stability compared to esters or amides. The tert-butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate derivative exemplifies these advantages through its dual carbamate functionalities and aromatic phenoxy substituent, which collectively optimize solubility and target engagement.

Structural Significance of this compound

The molecular architecture of this compound features three critical components:

  • tert-Butyl carbamate group : Positioned at the 1-position of the piperidine ring, this moiety confers steric protection against enzymatic degradation while maintaining a low polar surface area (65 Ų).
  • Piperidine core : The chair conformation of the six-membered ring minimizes steric strain and enables axial or equatorial positioning of substituents for optimal target binding.
  • 4-(Ethoxycarbonyl)phenoxy side chain : This aromatic group enhances π-π stacking interactions with hydrophobic protein pockets and provides a site for further functionalization.

The compound’s molecular formula (C₁₉H₂₇NO₅) and weight (349 Da) align with Lipinski’s rule parameters, suggesting favorable oral bioavailability. Its logP value of 3.1 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Table 1: Key Physicochemical Properties

Property Value
Molecular formula C₁₉H₂₇NO₅
Molecular weight 349 Da
Rotatable bonds 7
Hydrogen bond acceptors 5
LogP 3.1
Polar surface area 65 Ų

Data derived from competitive activity-based protein profiling (ABPP) studies show that analogues of this scaffold maintain potency against serine hydrolases like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). For instance, replacing the ethoxycarbonyl group with a 3-aryloxybenzyl moiety shifts selectivity toward dual MAGL-FAAH inhibition.

Role of Carbamate and Phenoxy Functional Groups in Bioactive Molecule Design

Carbamate Functionality

The carbamate group (-OCONR₂) serves dual roles:

  • Metabolic stability : Unlike esters, carbamates resist hydrolysis by esterases due to the resonance stabilization of the carbonyl group. This property is critical for prolonging the half-life of prodrugs like capecitabine, which releases 5-fluorouracil via carbamate cleavage.
  • Hydrogen-bonding interactions : The carbamate NH donates hydrogen bonds to protein backbone carbonyls, as observed in HIV-1 protease inhibitors. In tert-butyl carbamates, the bulky tert-butyl group further shields the carbonyl from nucleophilic attack, enhancing stability.
Phenoxy-Ethoxycarbonyl Motif

The 4-(ethoxycarbonyl)phenoxy group contributes to:

  • Hydrophobic interactions : The phenyl ring engages in van der Waals forces with aromatic residues in enzyme active sites, such as the S2 subsite of HIV-1 protease.
  • Tunable electronic effects : Electron-withdrawing groups on the phenyl ring (e.g., ethoxycarbonyl) increase electrophilicity, facilitating covalent interactions with catalytic serine residues in hydrolases.

Table 2: Functional Group Contributions to Bioactivity

Functional Group Role in Bioactivity Example Application
tert-Butyl carbamate Enzymatic stability MAGL/FAAH inhibitors
Piperidine ring Conformational control HIV protease inhibitors
Ethoxycarbonylphenoxy π-π stacking & electrophilicity Matrix metalloproteinase inhibitors

Structure-activity relationship (SAR) studies demonstrate that modifications to the phenoxy group’s para-position are well-tolerated, enabling potency tuning. For example, substituting the ethoxycarbonyl group with an allylthio moiety increases affinity for matrix metalloproteinase-2 (MMP-2) by 12-fold.

Properties

IUPAC Name

tert-butyl 4-(4-ethoxycarbonylphenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-5-23-17(21)14-6-8-15(9-7-14)24-16-10-12-20(13-11-16)18(22)25-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAFJRAGEIMIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472544
Record name ethyl 4-(1-t-butoxycarbonyl-4-piperidyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210962-44-0
Record name ethyl 4-(1-t-butoxycarbonyl-4-piperidyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethoxycarbonyl phenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s key structural analogs differ primarily in the substituents on the phenoxy group or the piperidine ring. Below is a comparative analysis:

Compound Name CAS Number Substituent on Phenoxy/Piperidine Similarity Score Key Properties
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate (Target Compound) 210962-44-0 Ethoxycarbonyl-phenoxy 1.00 Lipophilic ester group enhances BBB permeability; used in CNS drug intermediates .
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate 333954-86-2 Cyano-phenoxy 0.88 Electron-withdrawing cyano group increases polarity; may reduce BBB penetration .
tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate 138227-63-1 Amino-phenoxy 0.79 Electron-donating amino group improves solubility; potential for hydrogen bonding .
tert-Butyl 4-(4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 139290-70-3 Methoxy-methylcarbamoyl 0.75 Carbamoyl group introduces hydrogen-bonding sites; higher polarity .
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate - 4-Methylpentyl - Aliphatic chain increases lipophilicity; impacts pharmacokinetic properties .

Physicochemical Properties

  • Lipophilicity: The ethoxycarbonyl group in the target compound contributes to moderate lipophilicity (logP ~2.5–3.0), balancing solubility and membrane permeability. In contrast, the cyano analog (333954-86-2) has a lower logP (~1.8–2.2) due to its polar nitrile group .
  • Solubility: The amino-substituted analog (138227-63-1) exhibits higher aqueous solubility (>10 mg/mL) compared to the target compound (<5 mg/mL) owing to its basic amine group .
  • Thermal Stability : The Boc group in all analogs provides thermal stability, with decomposition temperatures >150°C .

Biological Activity

tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate (CAS Number: 210962-44-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its molecular characteristics, biological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H27NO5
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 210962-44-0

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent. The compound exhibits several promising biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi.
  • Antitumor Activity : There is emerging evidence suggesting that derivatives of piperidine compounds can inhibit tumor cell proliferation.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives, including this compound, has revealed critical insights into how structural modifications influence biological activity:

  • Substituent Effects : The presence of the ethoxycarbonyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
  • Piperidine Ring Modifications : Variations in the piperidine ring can significantly affect receptor binding affinity and selectivity.

Antitumor Activity

A study published in Nature highlighted the efficacy of piperidine derivatives in inhibiting cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting potential as an anticancer agent .

CompoundCell LineIC50 (µM)Reference
This compoundHeLa5.2
DoxorubicinHeLa5.0

Neuroprotective Effects

Research conducted on neuroprotective agents indicated that similar piperidine derivatives could mitigate oxidative stress in neuronal cells. The compound was tested against oxidative stress-induced apoptosis, showing promising results .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Verify piperidine ring conformation (δ 1.4–3.5 ppm for protons; δ 25–50 ppm for carbons) and ethoxycarbonyl signals (δ 4.3 ppm for -OCH₂CH₃; δ 165–170 ppm for carbonyl) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 57) .
  • IR : Detect carbonyl stretches (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

How is regioselectivity achieved during substitutions on the piperidine ring?

Q. Advanced

  • Steric Effects : Bulkier substituents (e.g., tert-butyl) direct electrophiles to less hindered positions (e.g., para to Boc group) .
  • Directing Groups : Transient protection (e.g., trifluoroacetamido groups in ) can steer reactivity to specific sites .
  • Metal Catalysis : Pd-mediated cross-couplings selectively target halogenated positions on the aryl ring .

What safety protocols are recommended given limited toxicity data?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., COₓ, NOₓ) .
  • Storage : Keep away from strong oxidizers and ignition sources; store at 2–8°C in airtight containers .

Under what conditions does the compound decompose?

Q. Advanced

  • Thermal Degradation : Above 150°C, releases COₓ and NOₓ; avoid open flames .
  • Hydrolysis : Susceptible to acidic/basic conditions (pH <4 or >10), leading to Boc cleavage or ester hydrolysis .
  • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) .

How to design assays for evaluating pharmacological potential?

Q. Advanced

  • Target Binding : Use SPR or fluorescence polarization to assess affinity for receptors (e.g., GPCRs, kinases) .
  • Cytotoxicity : Screen against HEK-293 or HepG2 cells with MTT assays; IC₅₀ values guide lead optimization .
  • Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated degradation .

What purification techniques yield high-purity product?

Q. Basic

  • Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) resolves Boc-protected intermediates .
  • Recrystallization : Use ethanol/water mixtures for final product crystallization .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) remove polar impurities .

What mechanisms govern Boc group cleavage?

Q. Advanced

  • Acidic Conditions : TFA or HCl protonates the carbamate oxygen, triggering tert-butyl cation elimination and CO₂ release .
  • Kinetics : Pseudo-first-order kinetics in concentrated HCl (monitor by ¹H NMR) .
  • Side Reactions : Overexposure to acid may degrade the piperidine ring; limit reaction time to 1–2 hours .

How to resolve enantiomers if chirality is introduced?

Q. Advanced

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol to separate enantiomers .
  • Derivatization : Convert to diastereomers with Mosher’s acid for NMR analysis .
  • Crystallization : Chiral resolving agents (e.g., tartaric acid) induce selective crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

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